Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate
Overview
Description
Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods ensure the formation of the benzofuran ring, which is crucial for the compound’s structure.
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs microwave-assisted synthesis. This method is advantageous due to its efficiency and high yield . The process involves the use of specific catalysts and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential anti-tumor and antibacterial properties.
Mechanism of Action
The mechanism of action of methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in pathogens. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
Uniqueness
Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other benzofuran derivatives, it exhibits a broader spectrum of antimicrobial and anticancer properties .
Properties
IUPAC Name |
methyl 5-amino-2,3-dihydro-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-4,9H,5,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHSIXHLSAHERM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(O1)C=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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